molecular formula C16H20N4O B12536572 2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol CAS No. 821784-00-3

2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol

Cat. No.: B12536572
CAS No.: 821784-00-3
M. Wt: 284.36 g/mol
InChI Key: XUAHHCGDMHAXLG-UHFFFAOYSA-N
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Description

2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol is a complex organic compound that features a unique structure combining pyridine, pyrazine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol typically involves multi-step organic reactions. One common approach is the condensation of pyridine and pyrazine derivatives with piperidine under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol is unique due to its combination of pyridine, pyrazine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and drug development .

Properties

CAS No.

821784-00-3

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-[1-(5-pyridin-4-ylpyrazin-2-yl)piperidin-2-yl]ethanol

InChI

InChI=1S/C16H20N4O/c21-10-6-14-3-1-2-9-20(14)16-12-18-15(11-19-16)13-4-7-17-8-5-13/h4-5,7-8,11-12,14,21H,1-3,6,9-10H2

InChI Key

XUAHHCGDMHAXLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC=C(N=C2)C3=CC=NC=C3

Origin of Product

United States

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